N-(2,4-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
Overview
Description
N-(2,4-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of fluorine atoms, which often enhance the biological activity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves the reaction of 2,4-difluoroaniline with 5-fluoro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound for the development of new antimicrobial agents.
Biological Studies: Employed in studies to understand the interaction of sulfonamides with biological targets.
Chemical Biology: Utilized in the design of probes for studying enzyme activities and protein functions.
Industrial Applications: Potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide involves the inhibition of specific enzymes or proteins. The fluorine atoms enhance the binding affinity of the compound to its molecular targets, leading to effective inhibition. The sulfonamide group mimics the structure of natural substrates, allowing the compound to interfere with enzymatic processes.
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide
Comparison: N-(2,4-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and biological activity due to the specific arrangement of functional groups.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c1-20-12-5-3-9(15)7-13(12)21(18,19)17-11-4-2-8(14)6-10(11)16/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNGYFXYHLHRLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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